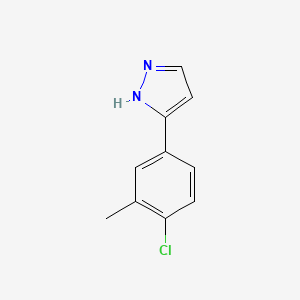

3-(4-Chloro-3-methylphenyl)pyrazole

Description

Properties

Molecular Formula |

C10H9ClN2 |

|---|---|

Molecular Weight |

192.64 g/mol |

IUPAC Name |

5-(4-chloro-3-methylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C10H9ClN2/c1-7-6-8(2-3-9(7)11)10-4-5-12-13-10/h2-6H,1H3,(H,12,13) |

InChI Key |

DUTDMLRVWQBYCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=NN2)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of MFCD32691158 involves several steps, starting from basic organic compounds. The synthetic routes typically include:

Initial Coupling Reaction: The process begins with the coupling of 1,4-diiodo-2,5-dibromobenzene with (3-cyanopropyl)di-isopropylsilylacetylene under specific conditions.

Linker Connection: The intermediate product is then connected using a dialkyne-type linker, which is functionalized with methoxynaphthalene units.

Trimerization and Aromatization: The final steps involve trimerization using 1,4-dibromobenzene linkers and a subsequent aromatization step to yield the desired compound.

Chemical Reactions Analysis

MFCD32691158 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like N-bromosuccinimide, leading to the formation of cationic radicals.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: It undergoes substitution reactions with various reagents, forming new compounds with altered properties.

Scientific Research Applications

MFCD32691158 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MFCD32691158 involves its interaction with specific molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituents on the Phenyl Ring

5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole ():

- The trifluoromethyl group at the pyrazole 3-position increases electron-withdrawing effects, enhancing metabolic stability.

- The methoxy group on the phenyl ring improves solubility but reduces lipophilicity compared to the chloro-methyl combination in the target compound.

- Biological Relevance : Trifluoromethylpyrazoles are associated with anti-inflammatory and antimicrobial activities .

Synthesis Yield: 49% for pyrazole core formation, lower than the 52–85% yields for subsequent benzylation and reduction steps .

Substituents on the Pyrazole Core

3-Trifluoromethylpyrazole Derivatives (): Exhibit superior oxidation resistance in lithium-ion battery electrolytes compared to non-fluorinated analogs. Electrochemical Stability: Oxidation resistance follows 3,5-bis(trifluoromethyl)pyrazole > 3-(trifluoromethyl)pyrazole > unsubstituted pyrazole .

1-Phenyl-3-methylpyrazole-4-carbaldehyde Derivatives (): Aryloxy or sulfanyl groups at the 5-position (e.g., 4-chlorophenoxy) enhance antimicrobial and analgesic activities . Key Data: Melting points for these derivatives range from 120–150°C, influenced by substituent polarity .

Physicochemical and Pharmacological Comparisons

Q & A

Q. What are the optimal synthetic protocols for 3-(4-Chloro-3-methylphenyl)pyrazole, and how can reaction conditions be systematically optimized?

The synthesis of pyrazole derivatives like this compound typically involves multi-step organic reactions. Key steps include:

- Condensation reactions : For example, refluxing diketones with hydrazines in ethanol/acetic acid mixtures (e.g., 45% yield achieved under 7-hour reflux conditions) .

- Mannich reactions : Linking pyrazole cores to phenolic or crown ether moieties via NCH₂N bridges under controlled pH and temperature .

- Critical parameters : Solvent choice (e.g., ethanol for polar intermediates), temperature (reflux vs. room temperature), and stoichiometric ratios (e.g., 1:1 hydrazine:diketone).

Optimization tools : Use fractional factorial design (e.g., Taguchi methods) to minimize experimental runs while maximizing yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization (e.g., hexane:ethyl acetate eluent systems) .

- Nuclear Magnetic Resonance (NMR) : Assign structural features via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and -NMR (pyrazole carbons at δ 140–160 ppm) .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS m/z 247.1 for [M+H]) and fragmentation patterns .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of pyrazole derivatives?

- Crystallization : Grow single crystals via slow evaporation in ethanol or DCM.

- Key metrics : Dihedral angles between aromatic rings (e.g., 16.83°–51.68° deviations in pyrazole-phenyl systems) and hydrogen-bonding networks (e.g., O–H⋯N interactions with bond lengths ~2.8 Å) .

- Software tools : SHELX for refinement; Mercury for visualizing packing diagrams .

Q. What are the common side reactions during pyrazole synthesis, and how can they be mitigated?

- Byproduct formation : Hydrazine overaddition or oxidation of intermediates.

- Mitigation strategies :

- Use anhydrous solvents (e.g., absolute ethanol) to prevent hydrolysis .

- Add antioxidants (e.g., BHT) in oxidative conditions.

- Optimize reaction time to avoid decomposition (e.g., ≤7 hours for cyclocondensation) .

Q. How do substituents on the pyrazole ring influence spectroscopic properties?

- Electron-withdrawing groups (e.g., Cl) : Deshield adjacent protons (upfield shifts in -NMR) and increase λ in UV-Vis due to extended conjugation .

- Methoxy groups : Introduce splitting patterns in -NMR (e.g., singlet for –OCH at δ 3.8 ppm) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of this compound derivatives with enhanced reactivity?

- Reaction path search : Use density functional theory (DFT) to model transition states and activation energies (e.g., B3LYP/6-31G* level) .

- Solvent effects : Simulate solvent polarity impacts via COSMO-RS to predict reaction yields .

- Machine learning : Train models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .

Q. What strategies enable the incorporation of this compound into heterocyclic diversity-oriented libraries?

- Scaffold hopping : Fuse pyrazole with isoxazolo[5,4-b]pyridine or diaza-18-crown-6 systems via Pd-catalyzed cross-coupling .

- Post-functionalization : Introduce sulfonyl (e.g., –SO–) or piperazine groups via nucleophilic aromatic substitution .

Q. How can bioactivity data from cell-based assays be reconciled with conflicting computational predictions for pyrazole-based inhibitors?

- Case study : If a derivative shows high in silico binding affinity (e.g., docking score ≤ −9.0 kcal/mol) but low cellular IC, consider:

- Validation : Use SPR or ITC to measure binding kinetics and confirm target engagement .

Q. What methodologies resolve contradictions in solvent-dependent reaction outcomes for pyrazole derivatization?

Q. How can advanced separation technologies (e.g., membrane filtration) improve the purification of pyrazole derivatives?

- Nanofiltration : Use 200–500 Da MWCO membranes to remove unreacted hydrazines or salts .

- Simulated moving bed (SMB) chromatography : Achieve >99% purity for enantiomeric mixtures (e.g., chiral pyrazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.